
(S)-2-(((Benzyloxy)carbonyl)amino)-5-((3,7-dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)amino)pentanoic acid
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Overview
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-5-((3,7-dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)amino)pentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple phenylmethoxycarbonylamino groups and a pentanoic acid backbone. Its unique configuration makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-5-((3,7-dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)amino)pentanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the use of protected amino acids and subsequent coupling reactions to form the desired product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)-5-((3,7-dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)amino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The phenylmethoxycarbonylamino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-(((Benzyloxy)carbonyl)amino)-5-((3,7-dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)amino)pentanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it valuable in the development of biochemical assays and diagnostic tools.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new therapeutics targeting various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-5-((3,7-dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)amino)pentanoic acid involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(phenylmethoxycarbonylamino)-5-aminopentanoic acid
- (2S)-5-(aminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid
- (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-aminopentanoic acid
Uniqueness
What sets (S)-2-(((Benzyloxy)carbonyl)amino)-5-((3,7-dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)amino)pentanoic acid apart from similar compounds is its specific arrangement of functional groups and stereochemistry. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O8/c35-26(36)25(32-28(37)40-19-22-11-4-1-5-12-22)17-10-18-31-27(33-29(38)41-20-23-13-6-2-7-14-23)34-30(39)42-21-24-15-8-3-9-16-24/h1-9,11-16,25H,10,17-21H2,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQIQHGUQPYWSW-VWLOTQADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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